![molecular formula C19H19F3N6O B3011617 6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097917-88-7](/img/structure/B3011617.png)

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

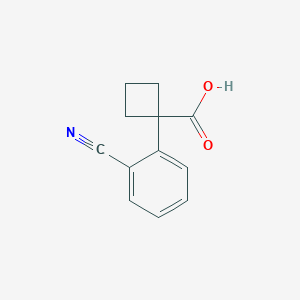

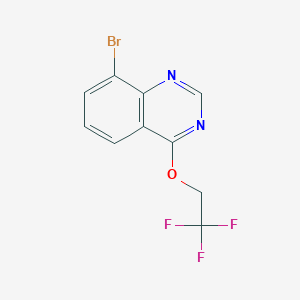

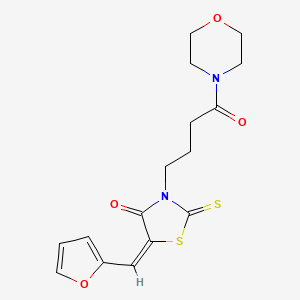

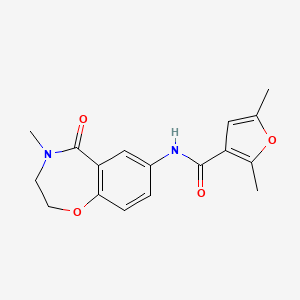

The compound "6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure of this compound suggests that it contains several interesting features, including a pyrazole ring, a pyridine ring, and a pyridazinone moiety, which are often found in molecules with biological activity.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been described in the literature. For instance, a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a straightforward approach to synthesize compounds with a pyridazinone core, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings that are known to contribute to the pharmacological properties of such molecules. The presence of a trifluoromethyl group and a piperidinyl moiety suggests that the compound could exhibit unique electronic and steric characteristics, influencing its binding affinity to biological targets.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, where 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives have been used as starting materials for various transformations. These reactions include chlorination, condensation with hydrazides, and reactions with acetylenic ketones and esters, leading to a diverse array of products . Such reactions could be relevant for further functionalization of the compound under study.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly provided, the structural features suggest that it would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms.

Applications De Recherche Scientifique

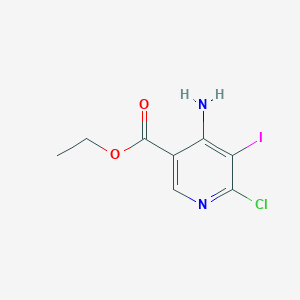

Synthesis of Potential Anticancer Agents

Research has explored the synthesis of related compounds as potential anticancer agents, focusing on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines derivatives. These compounds have been found to inhibit mitosis and demonstrate significant antitumor activity in mice. The development of synthesis routes for these compounds involves cyclization of amino-diaminopyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes, producing imidazopyridine ring systems analogous to the compound of interest (Carroll Temple et al., 1987).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from a related base compound, demonstrated moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activities, highlighting the potential of related chemical structures for therapeutic applications (E. M. Flefel et al., 2018).

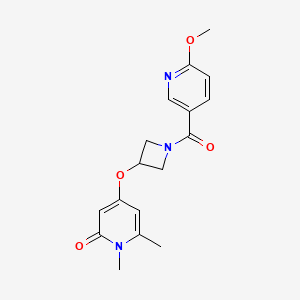

Synthesis of Eosinophil Infiltration Inhibitors

Research into fused pyridazines with cyclic amines, including structures similar to the compound , found that these compounds possess both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates the potential of such compounds in developing treatments for conditions like atopic dermatitis and allergic rhinitis, with some derivatives undergoing clinical trials (M. Gyoten et al., 2003).

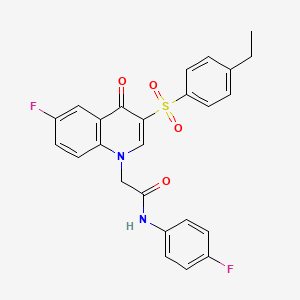

Optical and Electronic Properties

Studies on trisheterocyclic systems with electron-donating amino groups, including structures akin to the compound of interest, have investigated their thermal, redox, UV–Vis absorption, and emission properties. These studies reveal the impact of amine donors and nitrogen-based π-deficient heterocycles on these properties, potentially informing the development of materials for electronic applications (J. Palion-Gazda et al., 2019).

Propriétés

IUPAC Name |

6-pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c20-19(21,22)15-3-1-8-23-18(15)26-11-6-14(7-12-26)13-28-17(29)5-4-16(25-28)27-10-2-9-24-27/h1-5,8-10,14H,6-7,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZNMEQYUQNSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)

![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)

![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)

![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)